(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate
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Overview
Description
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate is an organic compound that features a combination of aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate typically involves the following steps:
Formation of the Schiff Base: The reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative forms a Schiff base through a condensation reaction.
Esterification: The Schiff base is then reacted with (4-chlorophenyl)methyl chloroacetate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Cancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use as a precursor in the synthesis of herbicides and pesticides.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetate
- (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanoate
- (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanoate
Uniqueness
The uniqueness of (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromine and hydroxyl groups provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c17-13-3-6-15(20)12(7-13)8-19-23-10-16(21)22-9-11-1-4-14(18)5-2-11/h1-8,20H,9-10H2/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLWLADCQEQAX-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CON=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CO/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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